molecular formula C20H16F3N3O3S B3128395 Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338956-96-0

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No. B3128395
CAS RN: 338956-96-0
M. Wt: 435.4 g/mol
InChI Key: XFKJVDPTSGHOSC-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the sources I found .


Chemical Reactions Analysis

There isn’t any specific information available on the chemical reactions involving this compound .

Scientific Research Applications

Synthetic Strategies and Reactivities

Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazin-5-one derivatives. These compounds have garnered attention due to their diverse chemical reactivities and potential biological activities. Makki, Abdel-Rahman, and Alharbi (2019) reviewed the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, highlighting their extensive applications in medicinal, pharmacological, and biological fields as drugs, semi-drugs, and bioactive systems. The synthesis of these derivatives involves various strategies to incorporate functional groups that contribute to their reactivity and biological activity. These compounds exhibit behavior towards electrophilic and nucleophilic reagents under different conditions, which is crucial for their potential applications in scientific research (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Evaluation and Applications

The biological evaluation of 1,2,4-triazin-5-one derivatives, including this compound, has revealed their potential in various therapeutic areas. These compounds have been reported to exhibit anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, which are significant for their applications in scientific research. The specific biological activities are dependent on the structural features of these derivatives, such as the substitution pattern on the triazine ring and the nature of the functional groups attached. The reactivity of these systems is influenced by factors such as solvent polarity, temperature, molarity, and the presence of tautomeric forms, which can affect their biological efficacy (Makki, Abdel-Rahman, & Alharbi, 2019).

Safety and Hazards

There isn’t any specific information available on the safety and hazards associated with this compound .

Future Directions

There isn’t any specific information available on the future directions of research or applications for this compound .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-3-29-19(27)16-18(30-15-9-7-14(28-2)8-10-15)24-17(26-25-16)12-5-4-6-13(11-12)20(21,22)23/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJVDPTSGHOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

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